Cas no 325702-20-3 (N-benzyl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide)
N-benzyl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- N-benzyl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide
- HMS1421L08
- N-benzyl-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide
- Cambridge id 7212612
- 325702-20-3
- 73-G4
- N-benzyl-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide
- EU-0006113
- IFLab1_003418
- Z27749876
- SR-01000444120-1
- F0774-0084
- AKOS001011286
- Oprea1_203750
- KUC107458N
- SR-01000444120
-
- Inchi: 1S/C17H20N2O3S2/c20-17(18-13-14-5-2-1-3-6-14)15-8-10-19(11-9-15)24(21,22)16-7-4-12-23-16/h1-7,12,15H,8-11,13H2,(H,18,20)
- InChI Key: HNMNYOFKVYBGFJ-UHFFFAOYSA-N
- SMILES: S(C1=CC=CS1)(N1CCC(C(NCC2C=CC=CC=2)=O)CC1)(=O)=O
Computed Properties
- Exact Mass: 364.09153485g/mol
- Monoisotopic Mass: 364.09153485g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 24
- Rotatable Bond Count: 5
- Complexity: 518
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 103Ų
N-benzyl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0774-0084-2μmol |
N-benzyl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide |
325702-20-3 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0774-0084-1mg |
N-benzyl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide |
325702-20-3 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0774-0084-2mg |
N-benzyl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide |
325702-20-3 | 90%+ | 2mg |
$59.0 | 2023-05-17 |
N-benzyl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide Related Literature
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
Additional information on N-benzyl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide
N-benzyl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide (CAS No. 325702-20-3): An Overview
N-benzyl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide (CAS No. 325702-20-3) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of piperidine derivatives and is characterized by the presence of a benzyl group, a thiophene sulfonyl moiety, and a carboxamide functional group. These structural elements contribute to its diverse biological activities, making it a valuable candidate for further research and development.
The synthesis of N-benzyl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide involves several well-established organic reactions, including the formation of the piperidine ring, the introduction of the thiophene sulfonyl group, and the final coupling with the benzylamine moiety. The synthetic route is highly modular, allowing for the facile introduction of various substituents to explore structure-activity relationships (SAR). Recent advancements in synthetic methodologies have also facilitated the large-scale production of this compound, making it more accessible for both academic and industrial research.
In terms of its biological properties, N-benzyl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide has been extensively studied for its potential as a modulator of various biological targets. One of the most notable areas of research is its activity as a selective inhibitor of specific kinases. Kinases are key enzymes involved in numerous cellular processes, including signal transduction, cell growth, and apoptosis. The ability to selectively inhibit these enzymes has significant implications for the treatment of various diseases, particularly cancer and inflammatory disorders.
Recent studies have demonstrated that N-benzyl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide exhibits potent inhibitory activity against certain kinases, such as Pim kinases and Aurora kinases. Pim kinases are serine/threonine kinases that play crucial roles in cell survival and proliferation. Inhibition of Pim kinases has been shown to induce apoptosis in cancer cells and reduce tumor growth. Similarly, Aurora kinases are essential for proper chromosome segregation during mitosis, and their inhibition can lead to mitotic arrest and cell death in cancer cells.
Beyond its kinase inhibitory properties, N-benzyl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide has also been investigated for its potential as an anti-inflammatory agent. Inflammatory diseases such as rheumatoid arthritis and Crohn's disease are characterized by chronic inflammation and tissue damage. The compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, thereby alleviating inflammation and associated symptoms.
The pharmacokinetic properties of N-benzyl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide have also been studied to ensure its suitability for therapeutic applications. Preclinical studies have demonstrated that it exhibits favorable oral bioavailability and a reasonable half-life, making it a promising candidate for further development as an oral medication. Additionally, its low toxicity profile in animal models suggests that it may be safe for use in humans.
In conclusion, N-benzyl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide (CAS No. 325702-20-3) is a multifaceted compound with significant potential in the fields of medicinal chemistry and drug discovery. Its unique structural features and diverse biological activities make it an attractive target for further research and development. Ongoing studies are expected to uncover new applications and optimize its therapeutic potential, contributing to advancements in the treatment of various diseases.
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